molecular formula C24H22N2O4 B3736992 (4E)-4-(5,5-dimethyl-1-oxido-4-oxo-2-phenylpyrrol-1-ium-3-ylidene)-2,2-dimethyl-1-oxido-5-phenylpyrrol-1-ium-3-one

(4E)-4-(5,5-dimethyl-1-oxido-4-oxo-2-phenylpyrrol-1-ium-3-ylidene)-2,2-dimethyl-1-oxido-5-phenylpyrrol-1-ium-3-one

Cat. No.: B3736992
M. Wt: 402.4 g/mol
InChI Key: CRDPEIKUGWRRBP-ISLYRVAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4E)-4-(5,5-dimethyl-1-oxido-4-oxo-2-phenylpyrrol-1-ium-3-ylidene)-2,2-dimethyl-1-oxido-5-phenylpyrrol-1-ium-3-one” is a complex organic molecule characterized by its unique structure, which includes two pyrrol-1-ium rings with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps in the synthesis may include:

  • Formation of the pyrrol-1-ium rings through cyclization reactions.
  • Introduction of the phenyl groups via electrophilic aromatic substitution.
  • Oxidation reactions to introduce the oxido groups.
  • Final assembly of the molecule through condensation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for large-scale production.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The oxido groups can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biology, the compound could be investigated for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential, including drug development.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes or receptors, modulating their function. The pathways involved could include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-(5,5-dimethyl-1-oxido-4-oxo-2-phenylpyrrol-1-ium-3-ylidene)-2,2-dimethyl-1-oxido-5-phenylpyrrol-1-ium-3-one: This compound is unique due to its specific substituents and structure.

    Other pyrrol-1-ium derivatives: These compounds share the pyrrol-1-ium core but differ in their substituents and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and the resulting properties

Properties

IUPAC Name

(4E)-4-(5,5-dimethyl-1-oxido-4-oxo-2-phenylpyrrol-1-ium-3-ylidene)-2,2-dimethyl-1-oxido-5-phenylpyrrol-1-ium-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-23(2)21(27)17(19(25(23)29)15-11-7-5-8-12-15)18-20(16-13-9-6-10-14-16)26(30)24(3,4)22(18)28/h5-14H,1-4H3/b18-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDPEIKUGWRRBP-ISLYRVAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C(=C2C(=[N+](C(C2=O)(C)C)[O-])C3=CC=CC=C3)C(=[N+]1[O-])C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=O)/C(=C/2\C(=[N+](C(C2=O)(C)C)[O-])C3=CC=CC=C3)/C(=[N+]1[O-])C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4E)-4-(5,5-dimethyl-1-oxido-4-oxo-2-phenylpyrrol-1-ium-3-ylidene)-2,2-dimethyl-1-oxido-5-phenylpyrrol-1-ium-3-one
Reactant of Route 2
(4E)-4-(5,5-dimethyl-1-oxido-4-oxo-2-phenylpyrrol-1-ium-3-ylidene)-2,2-dimethyl-1-oxido-5-phenylpyrrol-1-ium-3-one
Reactant of Route 3
(4E)-4-(5,5-dimethyl-1-oxido-4-oxo-2-phenylpyrrol-1-ium-3-ylidene)-2,2-dimethyl-1-oxido-5-phenylpyrrol-1-ium-3-one
Reactant of Route 4
(4E)-4-(5,5-dimethyl-1-oxido-4-oxo-2-phenylpyrrol-1-ium-3-ylidene)-2,2-dimethyl-1-oxido-5-phenylpyrrol-1-ium-3-one
Reactant of Route 5
(4E)-4-(5,5-dimethyl-1-oxido-4-oxo-2-phenylpyrrol-1-ium-3-ylidene)-2,2-dimethyl-1-oxido-5-phenylpyrrol-1-ium-3-one
Reactant of Route 6
(4E)-4-(5,5-dimethyl-1-oxido-4-oxo-2-phenylpyrrol-1-ium-3-ylidene)-2,2-dimethyl-1-oxido-5-phenylpyrrol-1-ium-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.